molecular formula C15H32N4O2S2 B12768774 3-morpholin-4-ylpropan-1-amine;3-morpholin-4-ylpropylcarbamodithioic acid CAS No. 72259-83-7

3-morpholin-4-ylpropan-1-amine;3-morpholin-4-ylpropylcarbamodithioic acid

Cat. No.: B12768774
CAS No.: 72259-83-7
M. Wt: 364.6 g/mol
InChI Key: JINSHZSFRJGCGQ-UHFFFAOYSA-N
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Description

3-morpholin-4-ylpropan-1-amine: and 3-morpholin-4-ylpropylcarbamodithioic acid are two distinct chemical compounds The former is an amine derivative with a morpholine ring, while the latter is a carbamodithioic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

3-morpholin-4-ylpropan-1-amine: can be synthesized through the following steps:

    Starting Material: Begin with 3-chloropropan-1-amine.

    Reaction with Morpholine: React 3-chloropropan-1-amine with morpholine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol.

    Purification: Purify the product using standard techniques such as recrystallization or column chromatography.

3-morpholin-4-ylpropylcarbamodithioic acid: can be synthesized through the following steps:

    Starting Material: Begin with 3-morpholin-4-ylpropan-1-amine.

    Reaction with Carbon Disulfide: React 3-morpholin-4-ylpropan-1-amine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically occurs in an aqueous medium.

Industrial Production Methods

Industrial production methods for these compounds may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product purification can enhance efficiency and scalability.

Chemical Reactions Analysis

3-morpholin-4-ylpropan-1-amine

    Oxidation: Can undergo oxidation to form corresponding amides or nitriles.

    Substitution: Can participate in nucleophilic substitution reactions due to the presence of the amine group.

3-morpholin-4-ylpropylcarbamodithioic acid

    Reduction: Can be reduced to form corresponding thiols or amines.

    Substitution: Can undergo substitution reactions at the carbamodithioic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation of 3-morpholin-4-ylpropan-1-amine: Formation of amides or nitriles.

    Reduction of 3-morpholin-4-ylpropylcarbamodithioic acid: Formation of thiols or amines.

    Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-morpholin-4-ylpropan-1-amine: and 3-morpholin-4-ylpropylcarbamodithioic acid have several scientific research applications:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action for these compounds depends on their specific applications:

    3-morpholin-4-ylpropan-1-amine: May act as a ligand for certain receptors or enzymes, modulating their activity.

    3-morpholin-4-ylpropylcarbamodithioic acid: May interact with metal ions or proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-morpholin-4-ylpropan-1-ol: An alcohol derivative with similar structural features.

    3-morpholin-4-ylpropylamine: An amine derivative with a similar backbone.

    3-morpholin-4-ylpropylthiol: A thiol derivative with similar structural features.

Uniqueness

    3-morpholin-4-ylpropan-1-amine: Unique due to the presence of both a morpholine ring and an amine group, allowing for diverse chemical reactivity.

    3-morpholin-4-ylpropylcarbamodithioic acid: Unique due to the presence of a carbamodithioic acid moiety, which can interact with metal ions and proteins in distinct ways.

Properties

CAS No.

72259-83-7

Molecular Formula

C15H32N4O2S2

Molecular Weight

364.6 g/mol

IUPAC Name

3-morpholin-4-ylpropan-1-amine;3-morpholin-4-ylpropylcarbamodithioic acid

InChI

InChI=1S/C8H16N2OS2.C7H16N2O/c12-8(13)9-2-1-3-10-4-6-11-7-5-10;8-2-1-3-9-4-6-10-7-5-9/h1-7H2,(H2,9,12,13);1-8H2

InChI Key

JINSHZSFRJGCGQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN.C1COCCN1CCCNC(=S)S

Origin of Product

United States

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